

An In-depth Technical Guide to Early Studies on Ethylenediamine Tartrate Crystal Growth

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the crystal growth of **Ethylenediamine Tartrate** (EDT), a compound of historical significance for its piezoelectric properties. The methodologies and quantitative data presented here are drawn from the pioneering work conducted, primarily at Bell Telephone Laboratories, which established the groundwork for the production of large, high-quality single crystals for electro-acoustic applications.

Introduction

Ethylenediamine tartrate (EDT) is an organic salt that crystallizes in a non-centrosymmetric structure, leading to notable piezoelectric and nonlinear optical (NLO) properties.[1] Early research in the mid-20th century was largely driven by the need for a substitute for quartz in electric wave filters for telephone carrier systems.[2][3] This guide provides a detailed overview of the early experimental protocols, key growth parameters, and quantitative data from these seminal studies.

Crystal Growth Methodologies

Early researchers primarily employed two solution-based methods for growing large single crystals of EDT: gradual temperature reduction and a constant temperature feeding process.[4] The slow evaporation technique at room temperature was also utilized, particularly for smaller-scale laboratory preparations.[1]

Gradual Temperature Reduction

In this method, a saturated solution of EDT in water is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of EDT reduces, leading to supersaturation and subsequent crystal growth on seed crystals.

Constant Temperature Feeding Method

This technique, found to be more suitable for commercial production, involves maintaining a constant temperature in the crystallization tank while continuously feeding it with a saturated solution prepared at a slightly higher temperature.[\[4\]](#) This method allows for greater control over the growth rate and crystal quality.

Experimental Protocols

The following sections detail the specific experimental conditions and parameters reported in early studies.

Solution Preparation and Stoichiometry

The synthesis of EDT involves the reaction of ethylenediamine with L-(+)-tartaric acid. A 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid in deionized water is typically used.[\[1\]](#)

Key Growth Parameters

Precise control of several parameters is crucial for successful EDT crystal growth.

The stable crystalline form of EDT is highly dependent on temperature. The anhydrous form, desirable for its piezoelectric properties, crystallizes from an aqueous solution in the temperature range of 40.6°C to 50°C. Below 40.6°C, a hydrated form tends to crystallize, while temperatures above 50°C can lead to decomposition of the heat-sensitive material.[\[4\]](#)

- Typical Industrial Process Temperatures:
 - Saturated solution preparation: 70-80°C[\[1\]](#)
 - Crystallization tank: 50°C[\[1\]](#)

The pH of the mother liquor is a critical factor in controlling the morphology of the growing crystals, particularly to prevent tapering of the prism faces. A saturated stoichiometric solution of EDT in water has a pH of approximately 5.9, which results in crystals with a significant taper of about 16%.^[4]

To counteract this, the pH of the growth solution is adjusted to be alkaline. Early methods involved adding an excess of ethylenediamine to raise the pH to around 7.2, which reduced the taper to approximately 3%.^[4] A more effective method, detailed in the work of A. C. Walker at Bell Labs, involves the use of ammonium hydroxide to maintain the pH in the range of 6.5 to 8, with an optimal pH of about 7.5.^[4] This approach yields commercially viable crystals with essentially no tapering.^[4]

Supersaturation is the driving force for crystal growth. The rate of growth of different crystal faces is directly dependent on the degree of supersaturation of the solution. However, excessive supersaturation can lead to the formation of spontaneous, unwanted nuclei.

The quality and orientation of the seed crystals are paramount for growing large, single crystals. Optimal seed crystals are typically 100–200 micrometers in diameter to initiate uniform growth.^[1]

Experimental Apparatus

Early crystal growth setups, particularly at Bell Telephone Laboratories, consisted of several key components:

- **Crystallization Tank:** A vessel to hold the supersaturated solution and the growing crystals.
- **Crystal "Tree" or "Spider":** A rotating rack to hold the seed crystals and keep them in motion within the solution to ensure uniform growth.
- **Temperature Control System:** A system to precisely maintain the temperature of the crystallization tank.
- **Solution Feed System:** In the constant temperature method, a system to continuously supply fresh, saturated solution to the crystallization tank.

A schematic of the constant temperature apparatus used in pilot plant production at Bell Labs involved three interconnected tanks for solution preparation, superheating, and crystallization. [3]

Quantitative Data

The following tables summarize the key quantitative data from early EDT crystal growth studies.

| Parameter | Value | Reference |
|--|-------------------------|-----------|
| Optimal Temperature Range (Anhydrous Form) | 40.6°C - 50°C | [4] |
| pH of Stoichiometric Saturated Solution | ~5.9 | [4] |
| Crystal Taper at pH ~5.9 | ~16% | [4] |
| pH with Excess Ethylenediamine | ~7.2 | [4] |
| Crystal Taper at pH ~7.2 | ~3% | [4] |
| Optimal pH Range with Ammonium Hydroxide | 6.5 - 8.0 | [4] |
| Optimal pH for Minimal Tapering | ~7.5 | [4] |
| Optimal Seed Crystal Diameter | 100 - 200 μm | [1] |

Crystal Characterization

The quality of the grown EDT crystals was assessed using several methods available at the time:

- Visual Inspection: Examination for flaws, "veils" (liquid inclusions), and spurious growths.

- **Crystallographic Angle Measurements:** To confirm the crystal habit and identify any unknown crystalline phases.
- **X-ray Diffraction:** To determine the crystal structure and orientation. The anhydrous form of ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group $P2_1$.^[1] The dihydrate form is tetragonal.^[1]
- **Piezoelectric Activity Measurements:** To evaluate the primary functional property of the crystals for their intended application in filters.^[2]

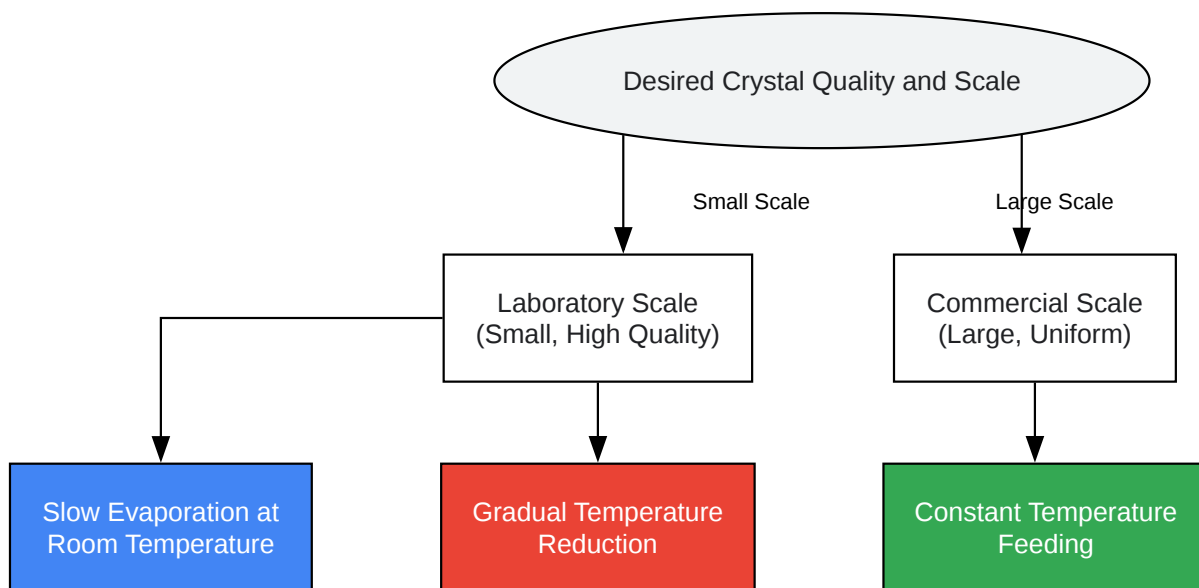
Challenges in Early EDT Crystal Growth

Researchers in the early stages of EDT crystal growth faced several significant challenges:

- **Tapering of Crystal Faces:** As discussed, this was a major issue that was largely resolved through careful pH control.^[4]
- **Formation of the Hydrate:** The narrow temperature window for growing the anhydrous form required precise temperature control to prevent the formation of the unwanted hydrate.^[4]
- **Decomposition:** The sensitivity of EDT to heat limited the upper temperature of the growth process.^[4]
- **Spurious Nucleation:** The appearance of unwanted, spontaneously formed crystals was a persistent problem that could halt the growth of the desired single crystals. A notable incident at Bell Labs involved the appearance of "barnacle"-like crystals, which was a mysterious intruder that threatened production.^[2]

Visualizations

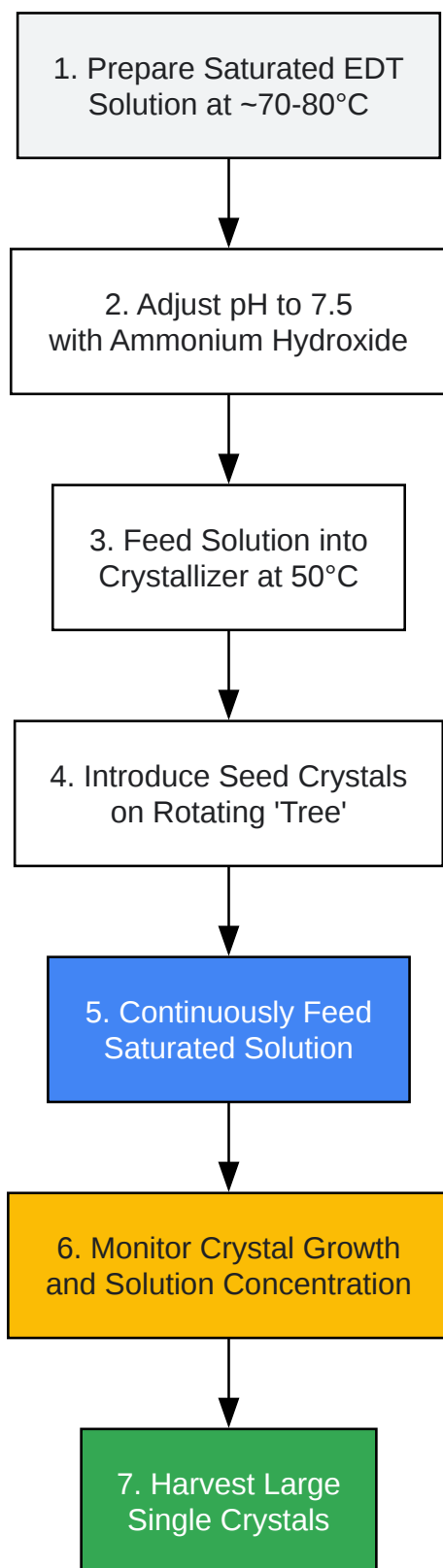
Logical Workflow for EDT Crystal Growth Method Selection



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Caption: Selection of EDT crystal growth method based on desired scale and quality.

Experimental Workflow for Constant Temperature Feeding Method



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Caption: Step-by-step workflow for the constant temperature feeding method for EDT crystal growth.

Conclusion

The early studies on the crystal growth of **ethylenediamine tartrate** laid a robust foundation for the controlled production of large, high-quality single crystals. The meticulous investigation of key parameters such as temperature and pH, and the development of sophisticated experimental apparatus, were instrumental in overcoming significant challenges. This pioneering work not only met the immediate technological demands of the time but also contributed valuable knowledge to the broader field of crystal engineering. The principles and methodologies established in these early studies continue to be relevant to researchers and professionals in materials science and drug development who work with crystalline materials.

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References

- 1. Ethylenediamine Tartrate|CAS 22719-15-9|RUO [benchchem.com]
- 2. worldradiohistory.com [worldradiohistory.com]
- 3. Growing Crystals of Ethylene Diamine Tartrate | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. US2591032A - Methods for growing ethylenediamine tartrate crystals - Google Patents [patents.google.com]
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